molecular formula C10H10N2 B12908740 5,8-Dihydro-5,8-ethanophthalazine CAS No. 89701-54-2

5,8-Dihydro-5,8-ethanophthalazine

Cat. No.: B12908740
CAS No.: 89701-54-2
M. Wt: 158.20 g/mol
InChI Key: YOIRDOXBLHOFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydro-5,8-ethanophthalazine is a heterocyclic compound that features a bicyclic structure with nitrogen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dihydro-5,8-ethanophthalazine can be synthesized through the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . The reaction typically involves the use of mild conditions to facilitate the formation of the desired product. Further oxidation with meta-chloroperoxybenzoic acid (MCPBA) can yield an N-oxide derivative, which can then be converted to an exo-6,7-epoxy derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this compound amenable to larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-5,8-ethanophthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using MCPBA to form an N-oxide derivative . Further oxidation can lead to the formation of an exo-6,7-epoxy derivative .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dihydro-5,8-ethanophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dihydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydro-5,8-ethanophthalazine is unique due to its bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity

Properties

CAS No.

89701-54-2

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene

InChI

InChI=1S/C10H10N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h1-2,5-8H,3-4H2

InChI Key

YOIRDOXBLHOFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=CN=NC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.